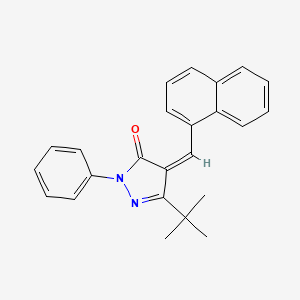

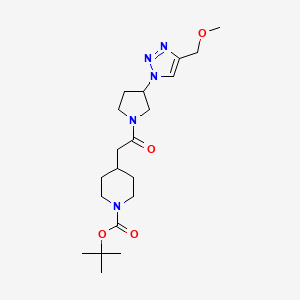

![molecular formula C11H12F3N3S B2611780 N-[(dimethylamino)methylene]-N'-[3-(trifluoromethyl)phenyl]thiourea CAS No. 74466-87-8](/img/structure/B2611780.png)

N-[(dimethylamino)methylene]-N'-[3-(trifluoromethyl)phenyl]thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[(dimethylamino)methylene]-N'-[3-(trifluoromethyl)phenyl]thiourea (N-[(DMA)M]NTPT) is a thiourea-based compound that has been studied for its potential applications in the fields of science and technology. It is a versatile compound that can be used in various ways, including as a catalyst in organic synthesis, as a reagent in chemical reactions, and as a component in various materials. In addition, N-[(DMA)M]NTPT has been studied for its potential biological applications, including as an inhibitor of enzymes, as an antioxidant, and as a drug delivery system.

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthetic Routes and Crystal Structures : The compound has been utilized in synthetic chemistry for the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For example, thioureas serve as precursors in the efficient regioselective synthesis of sophisticated heterobicyclic compounds through double annulation reactions, showcasing their utility in constructing complex molecular architectures (Landreau et al., 2003). Additionally, structural elucidation of thiourea derivatives has provided insights into their molecular conformations, further supporting their role in synthetic applications (Grošelj et al., 2012).

Catalysis and Organic Reactions

- Organocatalysis : Thioureas have been highlighted for their catalytic capabilities, particularly in enantio- and diastereoselective reactions. For instance, bifunctional thioureas bearing the trifluoromethyl group have shown high efficiency in asymmetric Michael reactions, enabling the synthesis of compounds with significant enantioselectivity (Okino et al., 2005). This illustrates their potential in facilitating stereoselective organic transformations.

Materials Science and Sensing Applications

- Selective Sensing : Certain derivatives of thioureas exhibit selective sensing capabilities. For instance, the synthesis of triphenylbenzenes with N,N-dimethylamino groups has led to the development of fluorescent chemo-sensors for picric acid, highlighting the utility of these compounds in detecting explosives with high sensitivity and selectivity (Vishnoi et al., 2015).

Binding and Interaction Studies

- Binding Interactions : The study of thiourea derivatives' binding with organophosphonate nerve agents has contributed to the development of efficient substrates for sensing applications. Computational and experimental analyses have demonstrated the importance of hydrogen bonding in forming stable complexes, aiding in the design of sensitive detection systems for hazardous materials (Chung et al., 2019).

Propriétés

IUPAC Name |

(1E)-1-(dimethylaminomethylidene)-3-[3-(trifluoromethyl)phenyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N3S/c1-17(2)7-15-10(18)16-9-5-3-4-8(6-9)11(12,13)14/h3-7H,1-2H3,(H,16,18)/b15-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJUAACVDABNQR-VIZOYTHASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=S)NC1=CC=CC(=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C(=S)NC1=CC=CC(=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(dimethylamino)methylene]-N'-[3-(trifluoromethyl)phenyl]thiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

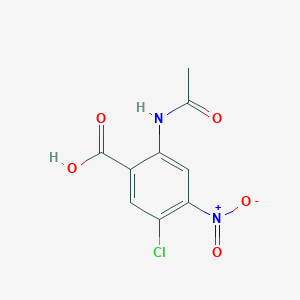

![3-benzyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2611697.png)

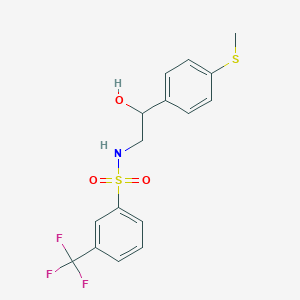

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2611699.png)

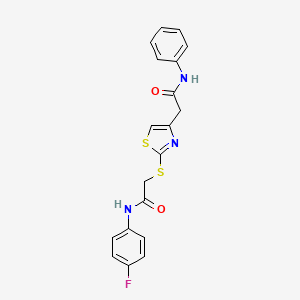

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2611707.png)

![1-(4-Methoxyphenyl)-4-[3-(piperidin-1-ylsulfonyl)pyridin-2-yl]piperazine](/img/structure/B2611711.png)

![2-((3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2611715.png)

![1-[(4-Methylphenyl)methyl]-2-thiophen-2-ylbenzimidazole](/img/structure/B2611717.png)

![6-((4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)-2-methylbenzo[d]thiazole](/img/structure/B2611718.png)